Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester
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Overview
Description
Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of an ethyl ester group and a hydroxy-oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ethyl ester.
Another method involves the hydroxycarbonylation of cyclopentene using palladium catalysts. This process involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid, which can then be esterified with ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Formation of cyclopentanol or cyclopentanediol.
Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release cyclopentanecarboxylic acid and ethanol, which can then participate in various biochemical reactions. The hydroxy-oxo functional group allows for interactions with enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but lacks the hydroxy group.
Cyclopentanecarboxylic acid, ethyl ester: Lacks both the hydroxy and oxo groups.
Cyclopentanone: Contains a ketone group but lacks the carboxylic acid and ester functionalities.
Uniqueness
Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester is unique due to the presence of both hydroxy and oxo functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
82415-38-1 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 1-hydroxy-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-2-12-7(10)8(11)5-3-4-6(8)9/h11H,2-5H2,1H3 |
InChI Key |
ICBBCTSZGFAHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)O |
Origin of Product |
United States |
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